molecular formula C18H18N4O3 B2605192 N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1008865-40-4

N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2605192
CAS RN: 1008865-40-4
M. Wt: 338.367
InChI Key: WLOKBYYIIQWRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, commonly referred to as AQ-RA 741, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AQ-RA 741 is a tetrahydroquinoxaline derivative that has been synthesized through various methods and has shown promising results in scientific research.

Scientific Research Applications

Structure Analysis

The study of molecular structures, such as OPC-21268, which share similar structural motifs to the compound , helps in understanding the extended conformation and stabilization mechanisms through intermolecular hydrogen bonding. This foundational understanding is crucial for designing molecules with desired properties (M. Kido, K. Kondo, H. Yamashita, H. Ogawa, 1994).

Antibacterial and Antifungal Applications

The synthesis and evaluation of acetamide-based derivatives for their antibacterial and antifungal properties have been a significant area of research. For example, compounds synthesized with a focus on combating microbial resistance have shown promising results against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Shiv Kumar, Nitin Kumar, S. Drabu, Md. Akram Minhaj, 2013).

Anticonvulsant Activity

The design and synthesis of novel acetamide derivatives for evaluating their anticonvulsant activities highlight the therapeutic potential of such compounds. Some derivatives have shown high anticonvulsant activities in experimental models, suggesting their utility in developing new treatments for epilepsy (M. Ibrahim, Ashraf A. Abd-Elrahman, R. R. Ayyad, Khaled El-Adl, A. Mansour, I. Eissa, 2013).

Analgesic and Anti-inflammatory Activities

Research into quinazolinyl acetamides for their analgesic and anti-inflammatory activities demonstrates the compound's role in pain management and inflammation control. Such studies are essential for developing safer and more effective analgesic and anti-inflammatory drugs (V. Alagarsamy, V. Solomon, M. T. Sulthana, Meduri Satyasai Vijay, B. Narendhar, 2015).

Antiproliferative Activities

The synthesis and evaluation of acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives for their antiproliferative activities against various cancer cell lines are another significant area. These studies contribute to the ongoing search for more effective cancer therapies (I‐Li Chen, Jih-Jung Chen, Yu‐Chin Lin, C. Peng, S. Juang, Tai‐Chi Wang, 2013).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11(23)19-12-6-8-13(9-7-12)20-17(24)10-16-18(25)22-15-5-3-2-4-14(15)21-16/h2-9,16,21H,10H2,1H3,(H,19,23)(H,20,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOKBYYIIQWRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

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